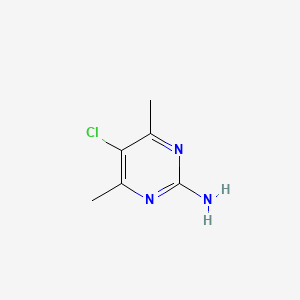

5-Chloro-4,6-dimethylpyrimidin-2-amine

Description

5-Chloro-4,6-dimethylpyrimidin-2-amine is a halogenated pyrimidine derivative characterized by a chloro substituent at the 5-position and methyl groups at the 4- and 6-positions. Pyrimidines are central to nucleic acid chemistry, and substitutions on the ring system profoundly influence their physicochemical and biological properties .

Properties

CAS No. |

7749-61-3 |

|---|---|

Molecular Formula |

C6H8ClN3 |

Molecular Weight |

157.6 g/mol |

IUPAC Name |

5-chloro-4,6-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C6H8ClN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) |

InChI Key |

VTEZMQSDNUMMMO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC(=N1)N)C)Cl |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)Cl |

Other CAS No. |

7749-61-3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

5-Chloro-4,6-dimethylpyrimidin-2-amine functions as a crucial intermediate in the synthesis of various pharmaceutical agents. It has shown efficacy in developing antiviral and antibacterial drugs, enhancing the efficiency of drug discovery processes. The compound's structure allows for modifications that can lead to the creation of new therapeutic agents targeting specific diseases.

Case Study: β-glucuronidase Inhibition

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as inhibitors of β-glucuronidase, an enzyme linked to several pathological conditions such as cancer and urinary tract infections. For instance, a synthesized derivative demonstrated an IC50 value of 2.8 µM, significantly outperforming standard inhibitors .

Agricultural Chemicals

Use in Agrochemicals:

The compound is utilized in formulating agrochemicals such as herbicides and fungicides. These formulations are essential for improving crop yields and protecting plants from diseases. The incorporation of this compound into agricultural products enhances their effectiveness against various pests and pathogens.

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound in studies focusing on enzyme inhibition and metabolic pathways. Its role as an inhibitor provides insights into biochemical processes, aiding the development of new therapeutic strategies. The compound's interaction with enzymes has been a focal point in understanding its potential applications in treating metabolic disorders.

Material Science

Advanced Materials Development:

this compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials can offer enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

Diagnostic Applications

Medical Diagnostics:

The compound finds application in developing diagnostic reagents, particularly in assays designed to detect specific biomolecules. This contribution is vital for advancing medical diagnostics, providing tools for early disease detection and monitoring.

Data Summary Table

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

Key Observations :

- Crystal Packing : In 5-chloro-4,6-dimethoxypyrimidin-2-amine (), methoxy groups facilitate planar molecular stacking (dihedral angle: 2.6°), whereas methyl groups in 4,6-dimethylpyrimidin-2-amine may lead to less symmetrical packing .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Substituent Impact on Melting Points : Bulky substituents (e.g., isopropyl in B5) correlate with higher melting points compared to linear alkyl or alkynyl groups (B6) .

- Synthetic Yields : Alkynyl derivatives (B6) achieve higher yields (81%) than isopropyl analogs (B5, 69%), suggesting steric effects influence reaction efficiency .

Key Observations :

- Chlorination Efficiency: The use of POCl₃ or SOCl₂ in classical methods often results in poor yields for 5-substituted dichloropyrimidines, necessitating modified protocols (e.g., Vilsmeier-Haack-Arnold reagent) .

- Isolation Improvements : Direct precipitation from reaction mixtures (e.g., B2-B11) enhances yields compared to traditional chromatography .

Preparation Methods

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

A patented method (CN1467206A) describes a three-step synthesis of 2-chloro-4,6-dimethoxypyrimidine, which serves as a key intermediate for related compounds:

Step A: Salifying Reaction

Malononitrile (10-13 wt%) is reacted with methanol (11.5-15.5 wt%) and a composite solvent (72-77 wt%) under anhydrous hydrogen chloride pressure (0-20 atm) at -25 to 120 °C for 1-8 hours. This produces dimethyl propylenediimine dihydrochloride after filtration and drying.Step B: Cyanamide Reaction

The dihydrochloride is reacted with potassium hydroxide (9-13%) in water (87-91%) and 50% cyanamide solution (~18.5%) at 0-100 °C for 1-10 hours, yielding 3-amino-3-methoxy-N-cyano-2-propylene imine.Step C: Condensation Reaction

The product undergoes condensation with a complexing agent (95-98%) and catalyst (2-5%) under HCl gas at -25 to 100 °C. After workup and recrystallization, 2-chloro-4,6-dimethoxypyrimidine is obtained with 99% purity and melting point 103-104 °C.

Composite solvents include dimethylformamide, formamide, dimethylacetamide, dimethyl sulfoxide, 1,4-dioxane, petroleum ether, and various alcohols and hydrocarbons, optimizing solubility and reaction efficiency.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| A | Malononitrile, MeOH, composite solvent, HCl (0-20 atm), -25 to 120 °C, 1-8 h | Dimethyl propylenediimine dihydrochloride | High purity, filtered and dried |

| B | KOH (9-13%), water, 50% cyanamide, 0-100 °C, 1-10 h | 3-amino-3-methoxy-N-cyano-2-propylene imine | Washed and dried |

| C | Complexing agent (95-98%), catalyst (2-5%), HCl gas, -25 to 100 °C | 2-chloro-4,6-dimethoxypyrimidine | 99% purity, recrystallized |

This method is notable for its high yield, simplicity, and high product content.

Direct Preparation of 5-Chloro-4,6-dimethylpyrimidin-2-amine

While direct synthetic routes for this compound are less documented in open patents or literature, the following general approach is inferred from related pyrimidine chemistry:

- Starting from 4,6-dimethylpyrimidine derivatives, selective chlorination at position 5 is achieved using chlorinating agents under controlled conditions.

- Amination at position 2 is performed via nucleophilic substitution or amination reactions, often starting from 2-chloropyrimidines.

- Optimization of solvents, catalysts, and temperature is critical to maximize yield and minimize side reactions.

Industrial Considerations and Alternative Methods

A related patent (CN103896857A) describes preparation methods for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, which shares structural similarities with the target compound. This method uses:

- Sodium dithionite reduction in mixed water-organic solvents.

- Mild reaction conditions, short reaction time.

- Avoidance of expensive catalysts and heavy metal contamination.

Though this is a different compound, the approach highlights industrially favorable conditions that could be adapted for preparing this compound, emphasizing cost-effectiveness and environmental considerations.

Summary Table of Key Preparation Methods

Research Findings and Analysis

- The preparation of pyrimidine derivatives with chloro and amino substituents typically involves multi-step synthesis starting from nitrile or methoxy precursors.

- Use of composite solvents and controlled reaction atmospheres (e.g., HCl gas under pressure) improves yield and purity.

- Amination reactions often require strong bases or nucleophiles under mild to moderate temperatures.

- Industrial methods favor reagents that are inexpensive and environmentally benign, avoiding heavy metals and harsh catalysts.

- The lack of direct, detailed open literature on this compound suggests proprietary or specialized synthetic routes, often adapted from closely related compounds.

Q & A

Q. How can researchers optimize the synthesis of 5-chloro-4,6-dimethylpyrimidin-2-amine and confirm its structural integrity?

Methodological Answer: Synthesis typically involves chlorination of 4,6-dimethylpyrimidin-2-amine using reagents like POCl₃ or Vilsmeier-Haack-Arnold reagent (a mixture of DMF and POCl₃). Key steps include:

- Chlorination Optimization : Use POCl₃ with catalytic DMF under reflux (110–120°C) for 6–8 hours. Monitor completion via TLC .

- Purification : Precipitate the product by quenching the reaction mixture in ice-water and neutralize with NaHCO₃. Recrystallize from ethanol to enhance purity .

- Structural Confirmation :

- NMR Analysis : Compare and NMR spectra with reference data. For example, analogous compounds (e.g., 5-substituted dichloropyrimidines) show NH₂ protons at δ 7.50 ppm (broad singlet) and aromatic carbons near δ 160 ppm (C-2, C-4, C-6) .

- X-ray Crystallography : Use SHELX or WinGX for structure refinement. For related pyrimidine derivatives, bond lengths (C-Cl ≈ 1.73 Å) and angles (N-C-N ≈ 120°) validate geometry .

Q. What analytical techniques are critical for characterizing purity and stability of this compound?

Methodological Answer:

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients. Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 188) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures for similar chloropyrimidines occur above 200°C .

- FT-IR Spectroscopy : Confirm functional groups (e.g., NH₂ stretching at 3350–3450 cm⁻¹ and C-Cl vibrations at 550–650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design coordination complexes using this compound, and what challenges arise in crystallographic refinement?

Methodological Answer:

Q. How should researchers address contradictions in reactivity data during functionalization of this compound?

Methodological Answer:

- Case Study : If nucleophilic substitution (e.g., with amines) yields inconsistent products:

- Mechanistic Validation : Use - HMBC NMR to track intermediate formation or DFT calculations (e.g., Gaussian) to model transition states .

Q. What strategies improve the stability of this compound in environmental or material science applications?

Methodological Answer:

- Surface Passivation : Coat silica nanoparticles with the compound using APTES linker chemistry to reduce hydrolysis .

- Microenvironment Control : Store in amber vials under argon (≤4°C) to prevent photolytic or oxidative degradation.

- Stability Screening : Conduct accelerated aging studies (40°C/75% RH for 28 days) with periodic HPLC analysis .

Q. How can computational methods predict the environmental fate of this compound?

Methodological Answer:

- QSPR Modeling : Use EPI Suite to estimate biodegradation (e.g., BIOWIN score <2.5 indicates persistence) .

- Adsorption Studies : Simulate interactions with indoor surfaces (e.g., cellulose, gypsum) via molecular dynamics (GROMACS) to assess partitioning coefficients .

Q. What advanced statistical approaches resolve crystallographic data discrepancies in polymorph screening?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.